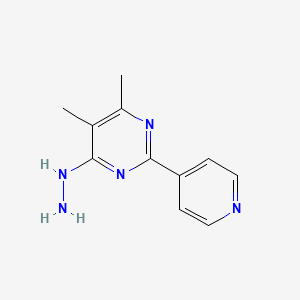
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.26 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the nucleophilic addition-elimination reaction, where intermediates react with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that dihydropyrimidines, including this compound, have potential biological activities. They may be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential antileishmanial and antimalarial properties have been evaluated in scientific studies. It may serve as a lead compound for the development of new treatments for these diseases.
Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in different industrial processes.
Wirkmechanismus
The mechanism by which 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine
Other dihydropyrimidines with different substituents
Uniqueness: This compound is unique due to its specific structure and the presence of the pyridin-4-yl group, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(5,6-dimethyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-6H,12H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLSQPSWBIHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2962384.png)
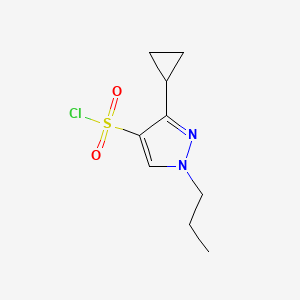
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)
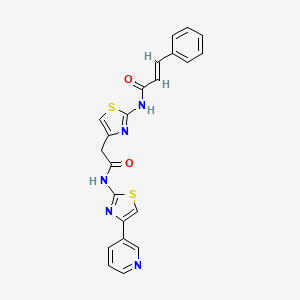
![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)
![N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2962392.png)
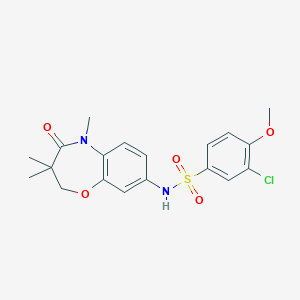

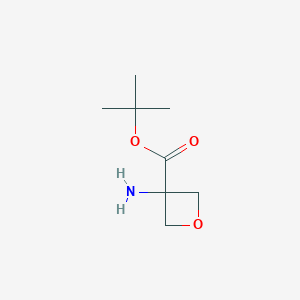
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
![5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2962401.png)
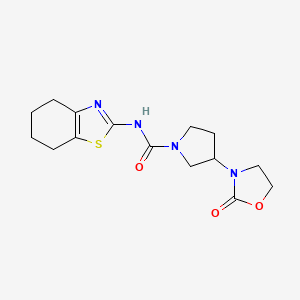
![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)
